Comprehensive Technical Guide on (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6)
Comprehensive Technical Guide on (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In early-stage drug discovery and radiopharmaceutical development, functionalized pyridine scaffolds are invaluable due to their structural rigidity and predictable pharmacokinetics. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) represents a highly versatile, tri-functionalized building block. As a Senior Application Scientist, I have structured this guide to provide an authoritative examination of its chemical properties, detail a self-validating synthetic protocol, and explore its critical role in synthesizing inducible nitric oxide synthase (iNOS) inhibitors for Positron Emission Tomography (PET) imaging.
Chemical Identity and Physicochemical Properties
(6-Bromo-4-methylpyridin-2-yl)methanol features orthogonal reactivity zones: a bromine substituent at the C6 position, a methyl group at C4, and a hydroxymethyl group at C2[1]. The C6-bromine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-hydroxymethyl group can be independently oxidized, alkylated, or converted into a leaving group for further nucleophilic substitution.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1566896-47-6[1] |
| IUPAC Name | (6-bromo-4-methylpyridin-2-yl)methanol[1] |
| Molecular Formula | C7H8BrNO[1] |
| Molecular Weight | 202.05 g/mol [1] |
| Canonical SMILES | CC1=CC(=NC(=C1)Br)CO[1] |
| InChI Key | PXJOTRJARGDEES-UHFFFAOYSA-N[1] |
| Storage Conditions | 2-8°C, sealed in a dry environment[1] |
Mechanistic Synthesis and Experimental Protocol
The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a highly regioselective lithium-halogen exchange driven by stoichiometric reagents[1]. Starting from 2,6-dibromo-4-methylpyridine, the protocol utilizes a strong organolithium base at cryogenic temperatures to ensure the selective exchange of a single bromine atom[2].
Causality in Experimental Design:
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Cryogenic Temperature (-78 °C): Maintaining a strict -78 °C environment is critical. It prevents the highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate from undergoing unwanted side reactions, such as nucleophilic attack on the pyridine ring of another molecule (Chichibabin-type dimerization)[2].
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Regioselectivity: The lithium-halogen exchange occurs preferentially at one of the equivalent bromine atoms due to electronic and steric factors[2]. Once mono-lithiated, the resulting electron-rich intermediate strongly resists further lithiation, ensuring high mono-substitution yields.
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Anhydrous Formaldehyde Gas: Moisture must be strictly excluded. If the formaldehyde source is wet, premature protonation of the lithiated species occurs, yielding 2-bromo-4-methylpyridine instead of the desired hydroxymethylated target[2].
Caption: Synthetic workflow of (6-Bromo-4-methylpyridin-2-yl)methanol via lithium-halogen exchange.
Step-by-Step Self-Validating Protocol
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Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Charge the flask with 2,6-dibromo-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
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Lithiation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise via syringe over 30 minutes[2]. Validation checkpoint: A distinct color change (typically deep red/brown) indicates the successful formation of the lithiated intermediate. Stir for 1 hour at -78 °C.
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Electrophilic Quench: Introduce dry formaldehyde gas (generated by cracking paraformaldehyde at 150-160 °C in a separate, flame-dried connected flask) into the reaction mixture via a cannula[2]. Continue stirring for 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.
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Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to protonate the resulting alkoxide[2]. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the pure product.
Structural Characterization and Analytical Validation
To ensure the integrity of the synthesized scaffold before downstream application, rigorous analytical validation using Nuclear Magnetic Resonance (NMR) spectroscopy is required[2].
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¹H NMR: The spectrum will exhibit a distinct singlet for the C4-methyl group (~2.3 ppm), a singlet or doublet for the methylene protons of the hydroxymethyl group (~4.7 ppm), and two distinct aromatic protons corresponding to the C3 and C5 positions[2].
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¹³C NMR and 2D NMR (HSQC): Heteronuclear Single Quantum Coherence (HSQC) is employed to definitively assign carbon signals based on their attached protons. The methylene protons will correlate strongly with the methylene carbon, validating the successful incorporation of the formaldehyde-derived hydroxymethyl group[2].
Applications in Drug Development: iNOS Inhibitors and PET Imaging
The primary clinical and research utility of (6-Bromo-4-methylpyridin-2-yl)methanol lies in its role as a precursor for inducible nitric oxide synthase (iNOS) inhibitors[1]. iNOS is heavily upregulated during inflammatory responses and is a key biomarker in various tumor microenvironments.
Causality in Drug Design
By utilizing the orthogonal reactivity of this scaffold, medicinal chemists can append specific pharmacophores to the C6 position (via cross-coupling, replacing the bromine) while modifying the C2-hydroxymethyl group to optimize binding affinity within the iNOS active site. These analogous 6-substituted 4-methylpyridine derivatives act as highly potent inhibitors[1]. Furthermore, they can be radiolabeled (e.g., with ¹⁸F or ¹¹C) to serve as Positron Emission Tomography (PET) radiotracers, allowing researchers to non-invasively image inflammatory diseases and cancer in vivo[1].
Caption: Development pathway from orthogonal scaffold to PET imaging agent targeting iNOS.
Safety, Handling, and Storage Protocols
As a reactive pharmaceutical intermediate, (6-Bromo-4-methylpyridin-2-yl)methanol must be handled with strict adherence to safety protocols. It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [1].
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Hazards: The compound may be harmful if swallowed and can cause skin irritation, serious eye irritation, or respiratory irritation[1].
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PPE & Handling: Wear standard laboratory Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle exclusively inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
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Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture[1]. Maintaining a dry, cold environment prevents the degradation of the hydroxymethyl group and maintains the integrity of the carbon-bromine bond over time.
References
1. 2.
